Expanded Anticancer Spectrum vs. 5F-203: GW-610 Inhibits Colorectal Cancer Cells at Nanomolar Potency
GW-610 demonstrates a quantifiably broader anticancer spectrum than its closest analog, 5F-203 (NSC 703786). In head-to-head comparisons, 5F-203 is inactive against colorectal cancer (CRC) cell lines (IC50 >10 μmol/L), whereas GW-610 exhibits potent nanomolar inhibitory activity against the same CRC lines [1]. Specifically, GW-610 inhibits KM12 and HCC2998 CRC cells with IC50 values of 0.079 ± 0.015 μmol/L and 0.079 ± 0.007 μmol/L, respectively. In contrast, 5F-203 shows no meaningful activity (IC50 >10 μmol/L) in these same CRC models [1]. This difference is further supported by data showing 5F-203 is potent only against breast cancer cells, while GW-610 is effective against both breast and colorectal cancer cells [2].
| Evidence Dimension | Antiproliferative activity (IC50) against colorectal cancer cell lines |
|---|---|
| Target Compound Data | KM12: 0.079 ± 0.015 μmol/L; HCC2998: 0.079 ± 0.007 μmol/L |
| Comparator Or Baseline | 5F-203 (NSC 703786): KM12: >10 μmol/L; HCC2998: >10 μmol/L |
| Quantified Difference | GW-610 is >126-fold more potent than 5F-203 against KM12 and HCC2998 CRC cells |
| Conditions | Human colorectal cancer cell lines (KM12, HCC2998); 72-hour SRB proliferation assay |
Why This Matters
Procurement of GW-610 over 5F-203 is essential for any research program investigating colorectal cancer models or comparative mechanisms of benzothiazole activity across different tissue types.
- [1] Tan, B. S., Tiong, K. H., Muruhadas, A., Randhawa, N., Choo, H. L., Bradshaw, T. D., Stevens, M. F., & Leong, C. O. (2011). CYP2S1 and CYP2W1 mediate 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610, NSC 721648) sensitivity in breast and colorectal cancer cells. Molecular Cancer Therapeutics, 10(10), 1982–1992. Table 1: IC50 values of 5F-203 and GW-610 in breast cancer and CRC cells. View Source
- [2] Tan, B. S., Tiong, K. H., Muruhadas, A., Randhawa, N., Choo, H. L., Bradshaw, T. D., Stevens, M. F., & Leong, C. O. (2011). CYP2S1 and CYP2W1 mediate 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610, NSC 721648) sensitivity in breast and colorectal cancer cells. Molecular Cancer Therapeutics, 10(10), 1982–1992. View Source
